molecular formula C15H12N2O5 B14373595 3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- CAS No. 90101-65-8

3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl-

Cat. No.: B14373595
CAS No.: 90101-65-8
M. Wt: 300.27 g/mol
InChI Key: BGNMZHRBMINIPY-UHFFFAOYSA-N
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Description

3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- is a complex organic compound that features both alkyne and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- typically involves multi-step organic reactions. One possible route could involve the alkylation of a naphthalene derivative followed by nitration to introduce the nitro groups. The alkyne functionality can be introduced through a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or alcohol functional groups.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible pharmaceutical applications, though this would require extensive research.

    Industry: Use in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors. The nitro groups could participate in redox reactions, while the alkyne functionality might engage in click chemistry reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyn-2-ol, 4-(4-nitro-1-naphthalenyl)-2-methyl-
  • 3-Butyn-2-ol, 4-(4,5-diamino-1-naphthalenyl)-2-methyl-
  • 3-Butyn-2-ol, 4-(4,5-dichloro-1-naphthalenyl)-2-methyl-

Uniqueness

The presence of both alkyne and multiple nitro groups makes 3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- unique compared to its analogs

Properties

CAS No.

90101-65-8

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

4-(4,5-dinitronaphthalen-1-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C15H12N2O5/c1-15(2,18)9-8-10-6-7-13(17(21)22)14-11(10)4-3-5-12(14)16(19)20/h3-7,18H,1-2H3

InChI Key

BGNMZHRBMINIPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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